

Columbin Fundamentals and Known Data

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Compound Focus: Columbin

CAS No.: 546-97-4

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The table below summarizes the core information available on **columbin**, a furanolactone diterpene:

Aspect	Available Data
Chemical Classification	Furanolactone diterpene (a clerodane-type diterpenoid) [1] [2] [3].
IUPAC Name	(1S,4R,5R,8S,10R,12S)-4-Hydroxy-15,16-epoxycleroda-2,12(16),14-trieno-17,12:18,1-biscarbolactone [2].
Molecular Formula	C ₂₀ H ₂₂ O ₆ [2].
Natural Sources	Roots of <i>Jateorhiza</i> species (e.g., <i>J. columba</i>), <i>Tinospora</i> species (e.g., <i>T. cordifolia</i> , <i>T. capillipes</i> , <i>T. sagittata</i>) [1] [2] [3].
Traditional Uses	Analgesic (pain relief) and antipyretic (fever reduction) activities in folk medicine [1] [3].
Documented Bioactivities	Cytotoxic and anti-inflammatory activities [3]. Structurally similar to salvinorin A but shows low potency as a kappa-opioid receptor (KOR) ligand [1] [3].

Columbin Structure and Pharmacological Exploration

A key challenge in **columbin** biosynthesis is its complex structure, which features two lactone rings and a furan ring [2]. Its structural similarity to **salvinorin A**, a potent kappa-opioid receptor (KOR) agonist, has driven significant pharmacological interest [3].

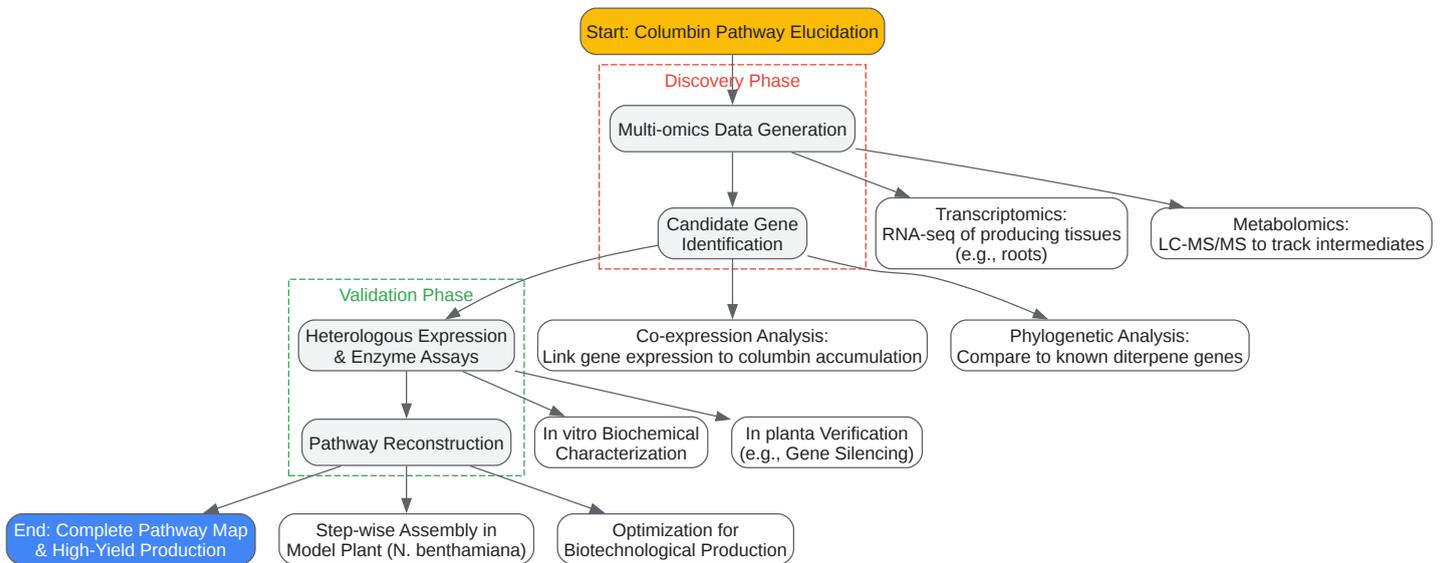
Researchers have conducted semisynthetic studies to modify **columbin**'s structure, exploring structure-activity relationships (SAR). Derivatives have been created through reactions at various positions, including:

- **C-4 hydroxy group**: Acetylation, methoxymethylation, and cinnamate ester formation [3].
- **C-2/C-3 double bond**: Hydrogenation and dihydroxylation [3].
- **Furan ring**: Bromination [3].

Despite these efforts, neither **columbin** nor its synthesized derivatives showed potent KOR activity, indicating that the structural similarities to salvinorin A are not sufficient to confer high potency [3].

Proposed Research Workflow for Pathway Elucidation

To address the lack of a defined biosynthesis pathway, the following integrated research strategy is recommended. This workflow outlines a multi-omics and functional genomics approach to systematically identify the genes and enzymes involved.



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Research Outlook and Strategic Implications

Filling the knowledge gap around **columbin** biosynthesis presents both a challenge and a significant opportunity. The proposed workflow is a robust starting point, and recent advances in biotechnology can be leveraged to accelerate this research.

- **Leveraging Advanced Metabolomic Techniques:** Modern techniques like a **widely targeted metabolite modifomic strategy** can efficiently identify metabolite modifications in plants and could be powerfully applied to map the **columbin** pathway [4].

- **Biotechnological Production:** Once the pathway genes are identified, reconstructing the complete biosynthetic pathway in a heterologous host like *Nicotiana benthamiana* is a proven strategy for the sustainable production of high-value plant metabolites, as demonstrated for triterpenoids in *Calendula officinalis* [5]. This would provide a reliable source for further pharmaceutical development.

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